molecular formula C9H17O6P B14478457 Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester CAS No. 66187-85-7

Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester

Cat. No.: B14478457
CAS No.: 66187-85-7
M. Wt: 252.20 g/mol
InChI Key: BAQWHJCJMHTTOV-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a diethoxyphosphinyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with diethoxyphosphinyl compounds. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst . Another method involves the reaction of carboxylate ions with primary alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of acid chlorides and alcohols in the presence of a base is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing active carboxylic acids and alcohols that interact with biological pathways . The diethoxyphosphinyl group can participate in phosphorylation reactions, affecting various biochemical processes .

Properties

IUPAC Name

ethyl 3-diethoxyphosphoryl-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O6P/c1-4-13-9(11)8(10)7-16(12,14-5-2)15-6-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQWHJCJMHTTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474167
Record name Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66187-85-7
Record name Propanoic acid, 3-(diethoxyphosphinyl)-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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